REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH2:10][C:11](=O)[CH3:12])=[CH:5][CH:4]=1.[OH-:15].[NH4+:16].[CH3:17]O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH:10]=[C:11]([CH3:12])[NH2:16])=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([CH:17]=[O:15])=[C:10]([CH3:11])[NH2:16])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC(C)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
chilled in a refrigerator
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Type
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CUSTOM
|
Details
|
The separated crystalline product was collected
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Type
|
WASH
|
Details
|
washed with ether
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Type
|
CUSTOM
|
Details
|
dried at 90°-95° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C=C(N)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(=C(N)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |